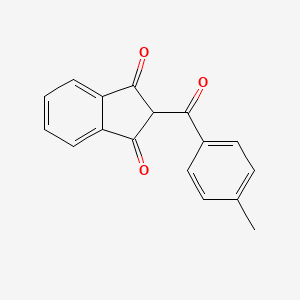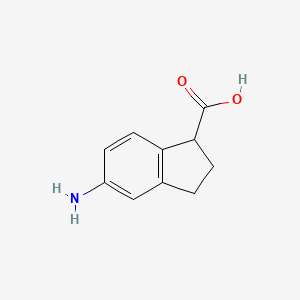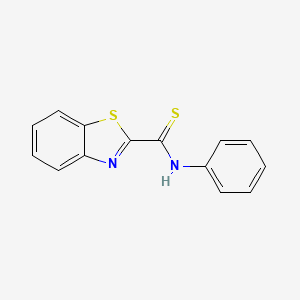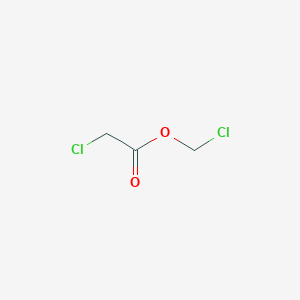
tert-Butyl n-dodecyl ether
Übersicht
Beschreibung
tert-Butyl n-dodecyl ether: is an organic compound belonging to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. In the case of this compound, the oxygen atom is bonded to a tert-butyl group and an n-dodecyl group. This compound is used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: tert-Butyl n-dodecyl ether can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . For example, tert-butyl alcohol can react with n-dodecyl bromide in the presence of a strong base like sodium hydride to form this compound.
Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes. One eco-compatible method involves the use of catalytic amounts of erbium triflate (Er(OTf)_3) under solvent-free conditions at room temperature . This method is efficient and allows for the catalyst to be recovered and reused multiple times without loss of activity.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl n-dodecyl ether primarily undergoes cleavage reactions, especially under acidic conditions. The most common reaction is the cleavage of the C-O bond using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) . This reaction can proceed via S_N2 or S_N1 mechanisms depending on the substituents attached to the ether.
Common Reagents and Conditions:
Acidic Cleavage: this compound can be cleaved by HBr or HI to form tert-butyl alcohol and n-dodecyl bromide or iodide.
Oxidation and Reduction: While ethers are generally resistant to oxidation and reduction, specific conditions and reagents can induce these reactions. For example, this compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO_4).
Major Products:
Acidic Cleavage: tert-butyl alcohol and n-dodecyl bromide or iodide.
Oxidation: Depending on the conditions, oxidation can lead to the formation of various products, including aldehydes and carboxylic acids.
Wissenschaftliche Forschungsanwendungen
tert-Butyl n-dodecyl ether has several applications in scientific research and industry:
Wirkmechanismus
The mechanism of action of tert-Butyl n-dodecyl ether involves its interaction with various molecular targets and pathways. In acidic cleavage reactions, the ether oxygen is protonated, forming a good leaving group that can be eliminated via S_N2 or S_N1 mechanisms . The specific pathway depends on the nature of the substituents attached to the ether.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl methyl ether: Similar in structure but with a methyl group instead of an n-dodecyl group.
tert-Butyl ethyl ether: Contains an ethyl group instead of an n-dodecyl group.
tert-Butyl phenyl ether: Contains a phenyl group instead of an n-dodecyl group.
Uniqueness: tert-Butyl n-dodecyl ether is unique due to its long alkyl chain (n-dodecyl group), which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring non-polar solvents or reagents .
Eigenschaften
IUPAC Name |
1-[(2-methylpropan-2-yl)oxy]dodecane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O/c1-5-6-7-8-9-10-11-12-13-14-15-17-16(2,3)4/h5-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGDKUJNUNOUME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50484432 | |
| Record name | Dodecane, 1-(1,1-dimethylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50484432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61548-83-2 | |
| Record name | Dodecane, 1-(1,1-dimethylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50484432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



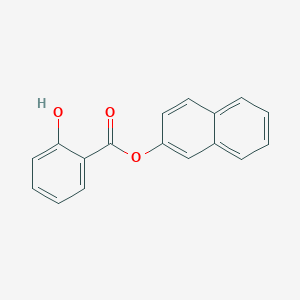
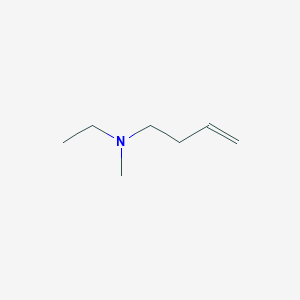
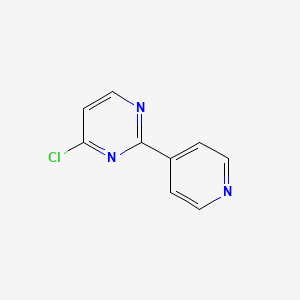
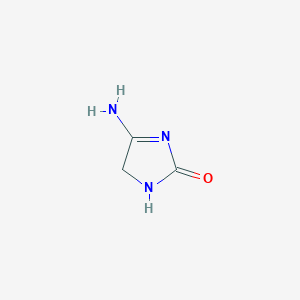

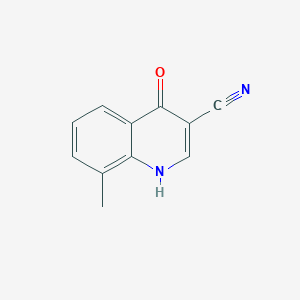
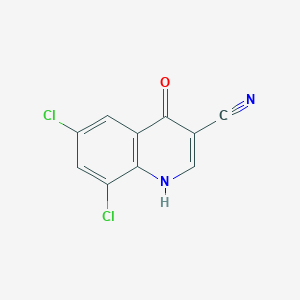
![3-Fluoro-4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol](/img/structure/B3054612.png)
